molecular formula C22H18FN7O B1684644 Idelalisib CAS No. 870281-82-6

Idelalisib

Cat. No.: B1684644
CAS No.: 870281-82-6
M. Wt: 415.4 g/mol
InChI Key: IFSDAJWBUCMOAH-HNNXBMFYSA-N
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Mechanism of Action

Target of Action

Idelalisib, a potent small molecule inhibitor, primarily targets the delta isoform of phosphatidylinositol-4,5-bisphosphate 3-kinase, also known as PI-3K . This enzyme, often referred to as PI3Kδ, is highly expressed in malignant lymphoid B-cells . PI3Kδ plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

This compound interacts with its primary target, PI3Kδ, by inhibiting its enzymatic activity . This inhibition disrupts several cell signaling pathways, including B-cell receptor (BCR) signaling and C-X-C chemokine receptors type 5 and type 4 signaling . These pathways are involved in the trafficking and homing of B-cells to the lymph nodes and bone marrow .

Biochemical Pathways

The inhibition of PI3Kδ by this compound affects several biochemical pathways. It induces apoptosis of malignant cells and inhibits B-cell receptor (BCR) signaling and C-X-C chemokine receptors type 5 and type 4 signaling . These pathways are involved in the trafficking and homing of B-cells to the lymph nodes and bone marrow . By disrupting these pathways, this compound can limit the growth and survival of malignant B-cells .

Result of Action

The molecular and cellular effects of this compound’s action are significant. By inhibiting PI3Kδ, this compound induces apoptosis of malignant cells . It also reduces cell viability by inhibiting chemotaxis and adhesion of lymphoma cells . Furthermore, it disrupts several cell signaling pathways, leading to reduced cell growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can impact the effectiveness of this compound . .

Safety and Hazards

Idelalisib can cause serious harm to your liver, lungs, or intestines . You may have severe or life-threatening diarrhea, or a perforation (a hole or tear) in your intestines . Some of these conditions may lead to fatal complications .

Future Directions

The significant benefit observed for BCR–ABL and EGFR inhibitors in specific molecularly characterized tumour settings contributed to an enduring paradigm shift towards precision medicine, which has influenced cancer treatment for the past 20 years and continues to do so .

Preparation Methods

Properties

IUPAC Name

5-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSDAJWBUCMOAH-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701007266
Record name Idelalisib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

pH-dependent solubility ranging from <0.1 mg/mL at pH 5-7 to over 1 mg/mL at pH 2 under ambient conditions
Record name Idelalisib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Idelalisib specifically inhibits P110δ, the delta isoform of the enzyme phosphatidylinositol-4,5-bisphosphate 3-kinase, also known as PI-3K. The PI-3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer. In contrast to the other class IA PI3Ks p110α and p110β, p110δ is principally expressed in leukocytes (white blood cells) and is important for the function of T cells, B cell, mast cells and neutrophils. By inhibiting this enzyme, idelalisib induces apoptosis of malignant cells and inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and C-X-C chemokine receptors type 5 and type 4 signalling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib has been shown to result in inhibition of chemotaxis and adhesion, and reduced cell viability., Idelalisib is an inhibitor of PI3Kdelta kinase, which is expressed in normal and malignant B-cells. Idelalisib induced apoptosis and inhibited proliferation in cell lines derived from malignant B-cells and in primary tumor cells. Idelalisib inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and the CXCR4 and CXCR5 signaling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib resulted in inhibition of chemotaxis and adhesion, and reduced cell viability.
Record name Idelalisib
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Record name Idelalisib
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder

CAS No.

870281-82-6, 1146702-54-6
Record name Idelalisib
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Record name Idelalisib [USAN:INN]
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Record name Idelalisib
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Record name Idelalisib
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Record name (S)-2-(1-((9H-purin-6-yl)amino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
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Record name IDELALISIB
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Record name Idelalisib
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Idelalisib?

A1: this compound acts as a potent and selective inhibitor of the phosphatidylinositol 3-kinase δ (PI3Kδ) isoform. [, ] This enzyme plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is constitutively active in many B-cell malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL). [, , ] By blocking PI3Kδ, this compound disrupts downstream signaling cascades essential for B-cell survival, proliferation, and tissue homing. [, ]

Q2: How does this compound's inhibition of PI3Kδ affect downstream signaling pathways in B-cells?

A2: this compound's inhibition of PI3Kδ primarily affects the AKT/mTOR pathway, a major downstream effector of PI3K signaling. [, ] Studies have shown that this compound effectively reduces the phosphorylation of AKT, a key serine/threonine kinase involved in cell survival and growth. [] This, in turn, leads to decreased phosphorylation of downstream targets such as S6 ribosomal protein (S6RP), further hindering B-cell growth and proliferation. []

Q3: How does this compound affect the transcription and translation processes in mantle cell lymphoma (MCL)?

A3: Research indicates that, similar to its action in solid tumors, this compound influences gene transcription and protein translation in MCL. [] It inhibits global RNA and protein synthesis by affecting the PI3K/Akt pathway. [] Specifically, this compound has been shown to reduce the levels of short-lived survival proteins, like MCL1 and cyclin D1, by impacting the phosphorylation status of key translation regulators like p70S6K and PRAS40. []

Q4: How effective is this compound in treating relapsed/refractory CLL?

A5: Clinical trials have demonstrated this compound's efficacy in treating relapsed/refractory CLL, particularly when combined with anti-CD20 antibodies like Rituximab or Ofatumumab. [, , ] In a Phase III trial, the combination of this compound and Rituximab yielded an overall response rate of 81% in heavily pretreated patients with relapsed CLL. [] Furthermore, the median progression-free survival was not reached in the this compound arm at the time of the first interim analysis. []

Q5: Can activating mutations in the MAPK pathway contribute to this compound resistance?

A6: Yes, recent research suggests that activating mutations in genes involved in the MAPK pathway, specifically BRAF, MAP2K1, and KRAS, might confer resistance to PI3K inhibitors, including this compound. [] These mutations were exclusively found in non-responding CLL patients treated with PI3K inhibitors, suggesting a potential mechanism of primary resistance. []

Q6: Are there other mechanisms of resistance to this compound?

A7: Besides activating MAPK mutations, other resistance mechanisms have been identified. For instance, in a study using the lymphoma cell line TMD8, acquired resistance to the BTK inhibitor Ibrutinib was linked to mutations in the A20 gene. [] While this compound showed reduced potency in these A20 mutant cells, combining it with the next-generation BTK inhibitor GS-4059 partially restored sensitivity. [] This suggests that combination therapies targeting alternative pathways might offer a strategy to overcome specific resistance mechanisms.

Q7: What are some common adverse events associated with this compound treatment?

A8: Clinical trials have reported several adverse events associated with this compound, with the most common being diarrhea/colitis, transaminitis (elevated liver enzymes), and pneumonitis. [, , ] The incidence of these side effects appears to be higher in untreated patients compared to those who have received prior therapies. []

Q8: What is the potential explanation for the higher incidence of this compound-related toxicities in untreated patients?

A9: Although paradoxical, the higher toxicity in untreated patients might be attributed to an immunological mechanism. [] this compound's target, PI3Kδ, is crucial for regulatory T cell function. [] As regulatory T cells help suppress excessive immune responses, inhibiting PI3Kδ could disrupt their function, potentially leading to immune-related adverse events like colitis, hepatitis, and pneumonitis, particularly in individuals with a more robust immune system. []

Q9: How can this compound therapy be optimized in the future?

A10: Optimizing this compound therapy requires addressing both efficacy and toxicity. One approach involves identifying biomarkers to predict treatment response and potential adverse events. [, ] For instance, pre-treatment Th17 levels in CLL patients might correlate with this compound-associated colitis and extended survival, suggesting a potential biomarker for both response and toxicity. [] Furthermore, exploring combination therapies with other targeted agents, like BTK inhibitors or BET inhibitors, could enhance efficacy and potentially overcome resistance mechanisms. [, ]

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